REACTION_CXSMILES
|
N[C:2]1[N:7]=[C:6](N[C@H](C2N(C3C=CC=CC=3)C(=O)C3C(C=2)=CC=CC=3C2C=CN=C(OC)C=2)C)[C:5]([C:36]([OH:38])=O)=[CH:4][N:3]=1.[CH2:39]([N:41]=[C:42]=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1.CNC.C(N(CC)C(C)C)(C)C>CN(C)C=O>[CH3:39][N:41]([CH3:42])[C:36]([C:5]1[CH:6]=[N:7][CH:2]=[N:3][CH:4]=1)=[O:38]
|
Name
|
(S)-2-amino-4-((1-(8-(2-methoxypyridin-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)amino)-pyrimidine-5-carboxylic acid
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N[C@@H](C)C=1N(C(C2=C(C=CC=C2C1)C1=CC(=NC=C1)OC)=O)C1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.065 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1C=NC=NC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |